1,4-Dibenzylpiperazine dihydrochloride is a white crystalline powder commonly employed as a chemical intermediate in organic synthesis. [] It serves as a building block for more complex molecules due to the presence of the piperazine ring and the two benzyl groups, which offer diverse reactivity and modification options. []
The synthesis of 1,4-dibenzylpiperazine dihydrochloride typically involves the reaction of piperazine with benzyl chloride. The general method can be outlined as follows:
This process not only yields 1,4-dibenzylpiperazine but also results in other related compounds, necessitating careful separation and identification techniques such as gas chromatography-mass spectrometry (GC-MS) for analysis .
The molecular structure of 1,4-dibenzylpiperazine dihydrochloride features a piperazine ring substituted at both nitrogen atoms with benzyl groups. Key aspects of its structure include:
The structural formula can be represented as follows:
This arrangement allows for various interactions with biological targets, influencing its pharmacological properties .
1,4-Dibenzylpiperazine dihydrochloride participates in several chemical reactions typical for piperazines:
These reactions highlight its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
The mechanism of action for 1,4-dibenzylpiperazine dihydrochloride is primarily linked to its structural similarity to other psychoactive substances like benzylpiperazine. It is believed to influence neurotransmitter systems by:
Research indicates that these mechanisms could lead to stimulant effects akin to those observed with amphetamines .
The physical and chemical properties of 1,4-dibenzylpiperazine dihydrochloride include:
These properties are essential for its handling and application in laboratory settings .
1,4-Dibenzylpiperazine dihydrochloride has several applications within scientific research:
Its role as both a byproduct and an active compound makes it significant in various fields of research and development .
The compound is systematically named under IUPAC conventions as 1,4-dibenzylpiperazine dihydrochloride, reflecting its core piperazine ring with benzyl substituents on both nitrogen atoms and its dihydrochloric acid salt form. The freebase form (prior to hydrochlorination) is designated as 1,4-dibenzylpiperazine (C₁₈H₂₂N₂).
Common synonyms and registry identifiers include [1] [3] [5]:
The dihydrochloride salt has the molecular formula C₁₈H₂₄Cl₂N₂, differing from the freebase (C₁₈H₂₂N₂) by the addition of two HCl molecules. The structural backbone consists of a piperazine ring with benzyl groups (–CH₂C₆H₅) attached to each nitrogen atom. Protonation occurs at both tertiary nitrogen atoms, forming the dihydrochloride salt [1] [3].
Table 1: Molecular Representations
| Form | Molecular Formula | SMILES Notation |
|---|---|---|
| Freebase | C₁₈H₂₂N₂ | C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
| Dihydrochloride salt | C₁₈H₂₄Cl₂N₂ | Cl.Cl.N1(CCN(CC1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Single-crystal X-ray diffraction confirms that the freebase (C₁₈H₂₂N₂) crystallizes in an orthorhombic system with space group Pbca and unit cell parameters:
The piperazine ring adopts a chair conformation with inversion symmetry. Benzyl substituents are nearly parallel, with a dihedral angle of 1.3(1)° between phenyl rings. No significant intermolecular interactions (e.g., hydrogen bonding) occur in the crystal lattice, consistent with hydrophobic packing dominated by van der Waals forces [2].
Table 2: Crystallographic Data for 1,4-Dibenzylpiperazine (Freebase)
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | 7.5130(15) |
| b (Å) | 19.127(4) |
| c (Å) | 21.366(4) |
| Volume (ų) | 3070.3(11) |
| Z | 8 |
| Density (Mg/m³) | 1.153 |
| Dihedral angle (°) | 1.3(1) |
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: